molecular formula C10H19NO B1484785 trans-2-(Cyclohexylamino)cyclobutan-1-ol CAS No. 1844254-68-7

trans-2-(Cyclohexylamino)cyclobutan-1-ol

Cat. No. B1484785
M. Wt: 169.26 g/mol
InChI Key: NISNJVULUOCQPW-NXEZZACHSA-N
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Description

Trans-2-(Cyclohexylamino)cyclobutan-1-ol, also known as ACBC, is a cyclobutane derivative1. It has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol1.



Synthesis Analysis

While I couldn’t find specific synthesis methods for trans-2-(Cyclohexylamino)cyclobutan-1-ol, cyclobutanes can generally be synthesized through various methods such as the [2+2] cycloaddition of alkenes23.



Molecular Structure Analysis

The molecular structure of trans-2-(Cyclohexylamino)cyclobutan-1-ol consists of a cyclobutane ring with a cyclohexylamino group at the 2-position and a hydroxyl group at the 1-position1.



Chemical Reactions Analysis

Specific chemical reactions involving trans-2-(Cyclohexylamino)cyclobutan-1-ol are not available in the search results. However, cyclobutanes can generally participate in various chemical reactions, including ring-opening reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of trans-2-(Cyclohexylamino)cyclobutan-1-ol are not specified in the search results, apart from its molecular weight1.


Safety And Hazards

Specific safety and hazard information for trans-2-(Cyclohexylamino)cyclobutan-1-ol is not available in the search results.


Future Directions

The future directions of research involving trans-2-(Cyclohexylamino)cyclobutan-1-ol are not specified in the search results.


Please note that this information is based on limited search results and may not be comprehensive or completely accurate. For more detailed information, please refer to relevant scientific literature or databases. If you’re working with this compound in a laboratory setting, always follow appropriate safety guidelines.


properties

IUPAC Name

(1R,2R)-2-(cyclohexylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISNJVULUOCQPW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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